N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-3-4-18(22-2)16(10-17)11-20-19-14-6-12-5-13(8-14)9-15(19)7-12/h3-4,10,12-15,19-20H,5-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWXVUBECBLMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for N 2,5 Dimethoxyphenyl Methyl Adamantan 2 Amine
Retrosynthetic Analysis of N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic routes.
Identification of Key Disconnection Points
The primary disconnection point in this compound is the carbon-nitrogen (C-N) bond between the adamantan-2-amine moiety and the (2,5-dimethoxyphenyl)methyl group. This bond is a logical point for disconnection as it can be formed through well-established reactions such as reductive amination.
A secondary disconnection can be considered at the C-C bond between the 2,5-dimethoxyphenyl ring and the methyl group, although this is a less common and more complex approach. The most logical and efficient retrosynthesis focuses on the C-N bond disconnection.
Table 1: Key Disconnection Points and Corresponding Synthons
| Disconnection Point | Resulting Synthons | Corresponding Reagents |
| C-N bond | Adamantan-2-yl amine cation and (2,5-dimethoxyphenyl)methyl anion | Adamantan-2-amine and 2,5-dimethoxybenzaldehyde (B135726) (for reductive amination) |
| C-C bond | (2,5-dimethoxyphenyl) anion and methyl cation attached to the adamantanamine | A 2,5-dimethoxyphenyl organometallic reagent and a suitable electrophilic adamantanamine derivative |
Assessment of Precursor Availability and Reactivity
The key precursors identified through the primary disconnection are adamantan-2-amine and 2,5-dimethoxybenzaldehyde.
Adamantan-2-amine: This is a commercially available, albeit specialized, reagent. Its rigid, bulky structure can influence its reactivity, potentially leading to steric hindrance in some reactions. The amine group is nucleophilic and can readily participate in reactions like reductive amination.
2,5-Dimethoxybenzaldehyde: This is also a readily available commercial chemical. The aldehyde group is electrophilic and susceptible to nucleophilic attack by the amine. The methoxy (B1213986) groups on the aromatic ring are electron-donating, which can influence the reactivity of the ring in other potential side reactions, though they are generally stable under standard reductive amination conditions.
Development and Optimization of Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised.
Linear Synthesis Strategies from Fundamental Building Blocks
A linear synthesis would involve the stepwise construction of the molecule. The most direct linear approach is the reductive amination of 2,5-dimethoxybenzaldehyde with adamantan-2-amine.
This reaction typically proceeds in two steps:
Imine Formation: The amine group of adamantan-2-amine attacks the carbonyl carbon of 2,5-dimethoxybenzaldehyde to form a Schiff base (imine) intermediate. This step is often catalyzed by a mild acid.
Reduction: The resulting imine is then reduced to the final secondary amine product. A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Typically in alcoholic solvents (e.g., methanol, ethanol) at room temperature. | Relatively mild, inexpensive, and easy to handle. | Can sometimes reduce the aldehyde starting material if not controlled properly. |
| Sodium Cyanoborohydride (NaBH₃CN) | Often used in slightly acidic conditions (pH 5-6). | More selective for the imine over the aldehyde. | Highly toxic and requires careful handling. |
| Catalytic Hydrogenation | Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) in a suitable solvent. | "Clean" reaction with water as the only byproduct. | Requires specialized equipment (hydrogenator) and can be slow. |
Optimization of this route would involve screening different solvents, temperatures, and reducing agents to maximize the yield and purity of the final product.
Convergent Synthesis Approaches for Segment Coupling
A convergent synthesis involves the independent synthesis of two or more fragments of the molecule, which are then combined in a final step. For this compound, a convergent approach is less distinct from the linear strategy due to the simplicity of the precursors. However, one could consider the synthesis of a more complex adamantane (B196018) derivative and a modified benzaldehyde (B42025) derivative separately before their final coupling. This approach is generally more efficient for the synthesis of highly complex molecules.
Exploration of Protecting Group Strategies for Amine and Aromatic Moieties
In the direct synthesis of this compound via reductive amination, protecting groups are generally not necessary as the reaction is typically chemoselective. jocpr.com However, if either the adamantane or the dimethoxy-phenyl moiety were to be further functionalized, protecting groups would become essential. nih.govneliti.com
Amine Protection: If other reactive sites were present on the adamantane ring that could interfere with the reductive amination, the amine group of adamantan-2-amine could be temporarily protected. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). jocpr.comnih.gov These groups can be introduced and later removed under specific conditions that would not affect the rest of the molecule. The use of a polar protecting group like N,N-dimethylaminooxy carbonyl (Dmaoc) could be considered to improve solubility during synthesis. frontiersin.org
Aromatic Moiety Protection: The methoxy groups on the aromatic ring are generally stable. However, if harsh reaction conditions were required that could cleave the ether linkages, they could be protected. More commonly, if other functional groups were present on the aromatic ring, they might require protection. For instance, a hydroxyl group could be protected as a silyl (B83357) ether. Aryl groups themselves can sometimes be used as removable protecting groups in certain synthetic strategies. researchgate.net
Table 3: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate | Catalytic hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., piperidine) |
Stereoselective Synthesis of Enantiopure this compound
The biological activities of chiral amines are often enantiomer-dependent. Therefore, the development of stereoselective synthetic routes to obtain enantiopure this compound is of significant chemical interest. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral adamantane amines, auxiliaries such as tert-butanesulfinamide, developed by Ellman, are particularly effective. sigmaaldrich.comyale.edubeilstein-journals.org
A plausible synthetic route begins with the condensation of adamantan-2-one with an enantiopure chiral auxiliary, for instance, (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl ketimine. This intermediate effectively shields one face of the C=N double bond, directing the subsequent nucleophilic addition or reduction to occur from the less sterically hindered face. Diastereoselective reduction of this ketimine, for example with a hydride reagent, would yield a sulfinamide with a high degree of stereocontrol at the C-2 position of the adamantane core.
The subsequent step involves the introduction of the (2,5-dimethoxyphenyl)methyl group. This can be achieved via N-alkylation with 2,5-dimethoxybenzyl bromide. Finally, the sulfinyl auxiliary group is cleaved under mild acidic conditions to afford the enantiomerically enriched target amine. sigmaaldrich.comrsc.org The efficiency of this approach relies on the high diastereoselectivity of the reduction step, often exceeding 95% diastereomeric excess (d.e.).
Table 1: Hypothetical Diastereoselective Reduction using a Chiral Auxiliary
| Step | Reactants | Key Reagent/Auxiliary | Product | Typical Diastereoselectivity (d.e.) |
|---|---|---|---|---|
| 1. Imine Formation | Adamantan-2-one, (R)-tert-butanesulfinamide | Ti(OEt)₄ | (R,E)-N-(Adamantan-2-ylidene)-tert-butanesulfinamide | N/A |
| 2. Diastereoselective Reduction | Chiral N-sulfinyl ketimine | NaBH₄ | (R)-N-((R)-Adamantan-2-yl)-tert-butanesulfinamide | >95% |
| 3. N-Alkylation | Chiral N-adamantyl sulfinamide, 2,5-dimethoxybenzyl bromide | NaH | (R)-N-((R)-Adamantan-2-yl)-N-((2,5-dimethoxyphenyl)methyl)tert-butanesulfinamide | N/A |
| 4. Auxiliary Cleavage | N-protected amine | HCl in MeOH | (R)-N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine | Maintains enantiomeric purity |
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantiopure amines by using a small amount of a chiral catalyst to generate large quantities of a chiral product. sioc-journal.cn Direct asymmetric reductive amination is a powerful tool for this purpose, condensing a ketone with an amine in the presence of a reductant and a chiral catalyst. researchgate.netnih.gov
For the synthesis of this compound, this could involve the reaction of adamantan-2-one with 2,5-dimethoxybenzylamine, catalyzed by a chiral transition metal complex. Iridium and rhodium complexes, paired with chiral phosphine-based ligands (e.g., phosphoramidites or bisphosphines like BINAP), have shown high efficiency and enantioselectivity in similar transformations. nih.govnih.gov
The catalyst, formed in situ from a metal precursor such as [Ir(COD)Cl]₂ and a chiral ligand, activates a reducing agent (e.g., H₂ or a hydride source like pinacolborane). nih.gov It then coordinates to the imine formed from the ketone and amine, facilitating a stereoselective hydride transfer to generate the chiral amine. The choice of ligand is critical for achieving high enantiomeric excess (ee), as it creates the chiral environment around the metal center that differentiates between the two prochiral faces of the imine.
Table 2: Representative Chiral Catalysts for Asymmetric Reductive Amination
| Catalyst System (Metal + Ligand) | Typical Substrates | Potential Reductant | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Ir + Phosphoramidite (e.g., Feringa-type) | Aryl ketones, aliphatic amines | H₂ | Up to 99% |
| Rh + Chiral Bisphosphine (e.g., Josiphos) | Aliphatic ketones, ammonia | H₂ | Up to 98% |
| Pd + Chiral Ligand (e.g., NOBINAc) | Aryl halides, amines (for C-N coupling) | N/A (cross-coupling) | Up to 95% |
| Chiral Borophosphate | Ketones, amines | Pinacolborane | Up to 99% |
Enzymatic Resolution of Racemic Mixtures
Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the enantiomers. nih.gov For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer. mdpi.comyoutube.com
In a typical procedure, the racemic amine is dissolved in a non-polar organic solvent, and an acyl donor (e.g., ethyl acetate (B1210297) or isopropenyl acetate) is added along with a lipase, such as immobilized Candida antarctica lipase B (CAL-B). The enzyme will preferentially catalyze the transfer of the acetyl group to one enantiomer (e.g., the R-enantiomer), forming an N-acetylated product, while leaving the other enantiomer (the S-enantiomer) largely unreacted. researchgate.net
The reaction is monitored and stopped at approximately 50% conversion. At this point, the mixture contains the unreacted (S)-amine and the acylated (R)-amide. These two compounds have different chemical properties and can be readily separated by standard chromatographic techniques. The acetyl group can then be removed from the amide to yield the pure (R)-amine. This method can provide access to both enantiomers with high enantiomeric purity. mdpi.com
Table 3: Projected Outcome of Enzymatic Kinetic Resolution
| Parameter | Value at ~50% Conversion | Description |
|---|---|---|
| Enzyme | Candida antarctica Lipase B (CAL-B) | A commonly used and highly selective lipase. |
| Acyl Donor | Isopropenyl acetate | An efficient, irreversible acyl donor. |
| Unreacted Substrate | (S)-amine | Recovered with high enantiomeric excess (>95% ee). |
| Product | (R)-N-acetyl-amine | Formed with high enantiomeric excess (>95% ee). |
| Theoretical Max. Yield | 50% for each enantiomer | A key limitation of kinetic resolution. |
Atom Economy and Green Chemistry Principles in this compound Production
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using less hazardous materials.
Solvent Selection and Minimization
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of amines often employ volatile organic compounds (VOCs) like toluene, tetrahydrofuran (B95107) (THF), or chlorinated solvents, which pose environmental and health risks. Green chemistry encourages the substitution of these with safer, more sustainable alternatives. mdpi.com
For the synthesis of the target compound, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could replace THF and toluene. These solvents are derived from renewable feedstocks and have better environmental, health, and safety profiles. mdpi.com Protic solvents like ethanol (B145695) or even water, particularly in enzyme-catalyzed steps, are also highly desirable. Furthermore, process optimization to minimize the total volume of solvent used, for instance, by running reactions at higher concentrations or exploring solvent-free conditions, can significantly reduce waste.
Table 4: Comparison of Traditional vs. Green Solvents
| Solvent | Type | Key Hazards | Green Alternative | Advantages of Alternative |
|---|---|---|---|---|
| Toluene | Aromatic Hydrocarbon | Volatile, toxic, flammable | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable source, lower toxicity, higher boiling point |
| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, high volatility | Cyclopentyl methyl ether (CPME) | Low peroxide formation, high stability, easy recycling |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reproductive toxicant | N-Formyl morpholine (B109124) (NFM), DMSO/EtOAc mixtures | Lower toxicity, potentially recyclable |
Catalyst Development for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric processes. nih.gov In the context of C-N bond formation, significant efforts are directed towards developing more sustainable catalysts.
While palladium catalysts are highly effective for amination reactions, palladium is a precious, costly, and toxic metal. researchgate.netrsc.org A greener approach involves replacing palladium with catalysts based on more abundant and less toxic earth-abundant metals like copper or cobalt. researchgate.netmdpi.commdpi.com For instance, copper-catalyzed N-arylation (Ullmann reaction) has re-emerged as a viable alternative to palladium-catalyzed Buchwald-Hartwig amination for certain substrates. mdpi.com
Another key area of development is heterogeneous catalysis. Supporting catalysts on solid materials (e.g., cobalt nanoparticles on silica) allows for easy separation of the catalyst from the reaction mixture by simple filtration. researchgate.net This facilitates catalyst recycling and reuse, reducing waste and cost, and minimizing metal contamination in the final product. researchgate.netnih.govthieme-connect.comnih.gov Such recyclable heterogeneous catalysts are being developed for N-alkylation of amines with alcohols, a highly atom-economical process where water is the only byproduct. researchgate.net
Synthesis of Chemically Modified Analogues of this compound for Research
The synthesis of chemically modified analogues of this compound is crucial for expanding its utility as a research tool. By incorporating isotopic labels, fluorescent tags, spin labels, or by immobilizing the molecule on a solid support, researchers can probe its biological interactions, elucidate mechanisms of action, and develop new methodologies for studying its molecular targets. These modifications transform the parent compound into versatile probes for a range of biochemical and biophysical assays.
Deuterated Analogues for Mechanistic Probes
The selective incorporation of deuterium (B1214612), a stable isotope of hydrogen, into a molecule serves as a powerful tool for investigating reaction mechanisms and metabolic pathways. nih.gov The increased mass of deuterium compared to protium (B1232500) can lead to a slower rate for reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can provide valuable insights into the rate-determining steps of enzymatic reactions or receptor-ligand interactions. nih.gov
The synthesis of deuterated this compound analogues can be achieved through various established methods. epj-conferences.org A common strategy involves the reduction of an imine precursor, formed by the condensation of adamantan-2-amine and 2,5-dimethoxybenzaldehyde, using a deuterated reducing agent. For instance, sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce a deuterium atom at the benzylic position, linking the phenyl and adamantyl moieties.
A potential synthetic scheme is outlined below:
Imine Formation: Adamantan-2-amine is reacted with 2,5-dimethoxybenzaldehyde in a suitable solvent to form the corresponding Schiff base (imine).
Reductive Amination (Deuteration): The resulting imine is then reduced with a deuterated hydride source, such as NaBD₄, to yield the target compound with a deuterium label at the methylene (B1212753) bridge.
Selectively deuterated starting materials can also be employed to introduce deuterium at other specific positions on either the aromatic ring or the adamantane core. nih.gov These deuterated analogues are indispensable for metabolism studies, where they can be used as internal standards for mass spectrometry, and for mechanistic studies to probe enzymatic or metabolic transformations of the parent molecule. nih.gov
Table 1: Examples of Potential Deuterated Analogues and Their Research Applications
| Analogue Name | Position of Deuterium Label(s) | Potential Research Application |
| N-[(2,5-dimethoxyphenyl)methyl-d₁]adamantan-2-amine | Methylene bridge | Studying the kinetic isotope effect in enzymatic metabolism of the benzyl group. |
| This compound-d₁₅ | All positions on the adamantane cage | Use as a heavy-labeled internal standard for quantitative mass spectrometry. |
| N-[(3,4,6-trideuterio-2,5-dimethoxyphenyl)methyl]adamantan-2-amine | Aromatic ring | Investigating metabolic transformations (e.g., hydroxylation) on the phenyl ring. |
Fluorescent or Spin-Labeled Analogues for Imaging or Spectroscopic Studies
To visualize the distribution of this compound in biological systems or to study its interactions using spectroscopic methods, fluorescent or spin-labeled analogues are synthesized. nih.govnih.gov
Fluorescent Analogues
Fluorescent labeling involves the covalent attachment of a fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength—to the target compound. nih.gov These analogues enable the use of powerful techniques like fluorescence microscopy and flow cytometry to study the compound's subcellular localization and dynamics in living cells. researchgate.net
The synthesis of a fluorescent analogue typically requires a derivative of the parent compound bearing a reactive functional group (e.g., a primary amine or carboxylic acid) that is not present in the final structure. This group can then be coupled with a reactive fluorescent dye. For example, a precursor like aminoadamantane could be reacted with a dye such as dansyl chloride or a fluorescamine (B152294) derivative before the subsequent attachment of the 2,5-dimethoxybenzyl group. nih.govresearchgate.net The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties to avoid interference from cellular autofluorescence. mdpi.com
Table 2: Potential Fluorophores for Labeling this compound Analogues
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Characteristics |
| Dansyl Chloride | ~335 | ~518 | Environment-sensitive emission, suitable for binding studies. |
| Fluorescamine | ~385 | ~485 | Reacts with primary amines to become fluorescent; non-fluorescent itself. researchgate.net |
| NBD (Nitrobenzofurazan) | ~465 | ~535 | Small, environmentally sensitive fluorophore. nih.gov |
| Rhodamine B | ~560 | ~580 | High quantum yield and good photostability. mdpi.com |
Spin-Labeled Analogues
Spin-labeling is a technique used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to obtain information about the structure and dynamics of molecules. researchgate.net This involves introducing a stable paramagnetic moiety, typically a nitroxide radical such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), into the molecule of interest. mdpi.com
The synthesis of a spin-labeled analogue of this compound would involve reacting a functionalized precursor of the molecule with a reactive nitroxide derivative, for example, 4-amino-TEMPO. mdpi.com The resulting spin-labeled compound can then be studied by EPR spectroscopy. The EPR spectrum is highly sensitive to the motion and environment of the nitroxide radical. libretexts.org This allows researchers to probe the mobility of the labeled compound when it binds to a larger macromolecule, such as a receptor or enzyme, providing insights into binding modes and conformational changes. nih.govnih.gov
Table 3: Common Nitroxide Spin Labels for EPR Studies
| Spin Label | Reactive Moiety | Common Application |
| 4-Amino-TEMPO | Primary amine | Condensation with aldehydes/ketones or acylation to form amides. mdpi.com |
| 4-Carboxy-TEMPO | Carboxylic acid | Formation of amide or ester linkages. |
| MTSSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) | Methanethiosulfonate | Site-directed spin labeling of cysteine residues in proteins. |
Immobilized Analogues for Affinity-Based Research
Immobilizing this compound onto a solid support creates a powerful tool for affinity-based research, particularly for affinity chromatography. nih.gov This technique can be used to isolate, purify, or identify binding partners (e.g., receptors, enzymes) from complex biological mixtures like cell lysates. researchgate.net
The synthesis of an immobilized analogue requires the creation of a derivative that contains a linker or spacer arm terminating in a reactive functional group. This group is then used to covalently attach the ligand to a solid matrix, such as agarose (B213101) or sepharose beads. The linker arm is important to ensure that the immobilized ligand is accessible to its binding partners and to minimize steric hindrance from the matrix.
A synthetic strategy could involve modifying the 2,5-dimethoxyphenyl ring, for instance, by introducing a carboxyl group. This functionalized analogue could then be coupled to an amine-functionalized solid support using standard carbodiimide (B86325) chemistry (e.g., with EDC/NHS). Alternatively, an amine-containing linker could be attached and subsequently coupled to a carboxyl-activated matrix. The resulting affinity resin can then be packed into a column. When a biological sample is passed through the column, proteins that bind to the immobilized ligand are retained, while non-binding proteins are washed away. The bound proteins can then be eluted by changing the buffer conditions, such as pH, ionic strength, or by adding a competing soluble ligand. nih.govmdpi.com
Table 4: Common Matrices and Coupling Chemistries for Immobilization
| Solid Support Matrix | Activation Chemistry | Functional Group on Ligand |
| Agarose (Sepharose) | NHS (N-Hydroxysuccinimide) ester | Primary amine (-NH₂) |
| Agarose (Sepharose) | CNBr (Cyanogen bromide) | Primary amine (-NH₂) |
| Epoxy-activated Sepharose | Epoxide | Amine (-NH₂), hydroxyl (-OH), or thiol (-SH) |
| Carboxymethyl Agarose | EDC/NHS | Primary amine (-NH₂) |
Report on the Availability of In Vitro Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data corresponding to the specific molecular and cellular level investigations requested for the compound this compound.
The detailed outline provided requires specific experimental results from a range of in vitro assays, including:
Quantitative receptor binding affinities
Enzyme activity modulation
Ion channel electrophysiology
Biophysical protein-ligand interaction mapping
High-content screening for cellular pathway perturbations
Our extensive search for scholarly articles, patents, and conference proceedings did not yield any studies that have synthesized or evaluated this compound. While research exists for structurally related compounds, such as other adamantane derivatives or various N-substituted 2,5-dimethoxyphenyl compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous molecules.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the necessary experimental findings have not been published in the scientific domain. The creation of such an article would require speculative data, which would violate the core principles of scientific accuracy.
No data tables or detailed research findings can be presented for the specified subsections as no primary literature is available.
Molecular and Cellular Level Investigations of N 2,5 Dimethoxyphenyl Methyl Adamantan 2 Amine
Investigation of Cellular Responses to N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine (In Vitro Cellular Models)
Analysis of Intracellular Signaling Cascade Activation or Inhibition
Investigations into compounds structurally related to this compound suggest that its primary molecular target is likely the serotonin (B10506) 2A receptor (5-HT₂ₐR). The 2,5-dimethoxyphenyl moiety is a key pharmacophore found in a well-established class of 5-HT₂ₐR agonists. nih.govnih.gov Activation of the 5-HT₂ₐR, a G-protein-coupled receptor (GPCR), initiates a specific intracellular signaling cascade.
Upon agonist binding, the receptor couples primarily to the Gαq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This transient increase in intracellular Ca²⁺ concentration is a hallmark of 5-HT₂ₐR activation and can be experimentally measured using fluorescent Ca²⁺ indicators, such as in a Fluo-4 assay. nih.gov Research on analogous 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamines has confirmed their functional activity at 5-HT₂ receptors through Ca²⁺ mobilization assays. nih.gov
The other secondary messenger, DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate a wide array of downstream protein targets, leading to a cascade of cellular responses that modulate neuronal excitability, gene expression, and synaptic plasticity. While direct studies on this compound are limited in publicly available literature, its structural design strongly implies it functions as an agonist, activating this Gαq/PLC/Ca²⁺ signaling pathway.
Cellular Uptake and Intracellular Localization Studies
The cellular permeability and subsequent localization of this compound are significantly influenced by its chemical structure, particularly the adamantane (B196018) moiety. The adamantane group is a highly lipophilic, rigid, three-dimensional cage structure. nih.govmdpi.com In medicinal chemistry, the incorporation of an adamantane moiety is a common strategy to increase a molecule's lipophilicity. nih.govmdpi.com This enhanced lipophilicity generally favors passive diffusion across the lipid bilayer of the cell membrane, allowing the compound to readily enter the cell from the extracellular space.
To definitively track the uptake and subcellular distribution of such a compound, specialized experimental techniques are required. A common approach involves creating a labeled analogue of the molecule. For instance, a radiolabeled version, such as by incorporating carbon-11 (B1219553) ([¹¹C]) or tritium (B154650) ([³H]), would allow for quantitative analysis of tissue distribution and cellular accumulation using techniques like positron emission tomography (PET) or liquid scintillation counting. nih.gov The PET radioligand [¹¹C]CIMBI-5, which is a close structural analog, 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[¹¹C]methoxybenzyl)ethanamine, has been used to visualize 5-HT₂ₐ receptors in the brain, demonstrating high cortical accumulation. nih.gov
For higher-resolution intracellular localization, a fluorescently labeled analogue could be synthesized. This would enable the use of confocal microscopy to visualize the compound's location within specific cellular compartments in real-time. Given its likely interaction with the 5-HT₂ₐR, which is a membrane-bound protein, initial localization would be expected at the plasma membrane. Following potential receptor-mediated endocytosis or passive diffusion, the compound could also be observed within the cytoplasm or associated with the membranes of intracellular organelles.
Impact on Organelle Function and Cellular Homeostasis
The ER serves as the primary intracellular store for Ca²⁺. nih.gov The likely mechanism of action for this compound involves stimulating the release of this stored Ca²⁺ into the cytoplasm via IP₃ receptors. nih.govnih.gov A robust or sustained release of Ca²⁺ can deplete ER stores, disrupting the organelle's normal function. The ER is critical for protein synthesis and folding, and its environment is tightly regulated. Depletion of Ca²⁺ can interfere with the function of Ca²⁺-dependent chaperones, leading to an accumulation of misfolded proteins. This condition, known as ER stress, triggers the unfolded protein response (UPR), a complex signaling network that aims to restore homeostasis but can lead to apoptosis if the stress is prolonged or severe.
Mitochondria are also central to maintaining cellular Ca²⁺ homeostasis. Following its release from the ER, cytosolic Ca²⁺ is partially taken up by mitochondria. While transient increases in mitochondrial Ca²⁺ can stimulate ATP production, excessive or prolonged Ca²⁺ uptake can be detrimental. High levels of mitochondrial Ca²⁺ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors like cytochrome c. nih.gov Therefore, by modulating Ca²⁺ signaling, this compound could indirectly impact mitochondrial integrity and cellular energy metabolism.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of this compound can be systematically tuned by modifying its three core components: the adamantane moiety, the dimethoxyphenyl ring, and the linker amine chain. SAR studies on analogous compounds provide a framework for understanding how structural changes would likely impact the molecular interactions and functional activity of this specific molecule.
Systematic Modification of the Adamantane Moiety and Its Impact on Molecular Interaction
The adamantane group acts as a bulky, lipophilic anchor, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Its primary role is often to enhance binding affinity through favorable hydrophobic interactions within a receptor's binding pocket and to increase membrane permeability. mdpi.com
Systematic modifications could involve several strategies:
Changing the Point of Attachment: The current structure is an adamantan-2-amine derivative. Shifting the amine attachment to the 1-position of the adamantane cage would create a more sterically hindered and conformationally distinct isomer, which could drastically alter its binding orientation and affinity.
Replacement with other Lipophilic Groups: Replacing the adamantane cage with other bulky, non-polar groups (e.g., tert-butyl, norbornyl, or even another aromatic ring) would directly probe the specific steric and hydrophobic requirements of the binding pocket. The unique three-dimensional structure of adamantane is often critical for optimal activity, and replacing it can help elucidate the precise nature of the hydrophobic pocket it occupies. researchgate.net
Varying Substitutions on the Dimethoxyphenyl Ring and Their Effects on Activity
The 2,5-dimethoxyphenyl ring is critical for activity at serotonin receptors, and its substitution pattern is a key determinant of both potency and selectivity. nih.govnih.gov SAR studies on closely related 2,5-dimethoxyphenethylamines and phenylpiperidines offer significant insight. nih.govnih.gov
Role of the Methoxy (B1213986) Groups: The two methoxy groups are crucial for high-affinity binding and agonist activity. Deletion of the 5-methoxy group in a related phenylpiperidine analog led to a 20-fold drop in 5-HT₂ₐR agonist potency, while deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency. nih.gov Complete removal of both methoxy groups rendered the compound virtually inactive. nih.gov This indicates that both oxygen atoms are likely involved in key hydrogen bonding or electronic interactions with receptor residues.
Substitution at the 4-Position: The 4-position of the phenyl ring is a common site for modification that significantly impacts potency. Decorating this position with a lipophilic substituent, such as a halogen (bromo, iodo) or a small alkyl group, generally increases agonist potency at 5-HT₂ receptors. nih.gov For example, the 4-bromo substituted phenethylamine (B48288) (2C-B) is significantly more potent than its unsubstituted parent compound. nih.gov Introducing a variety of substituents at this position allows for a detailed mapping of the steric and electronic requirements of this sub-pocket of the receptor.
The table below summarizes SAR data from analogous 2,5-dimethoxyphenylpiperidines at the human 5-HT₂ₐ receptor, illustrating the effects of ring substitution.
| Compound Analogue | Modification on Phenyl Ring | 5-HT₂ₐR Potency (EC₅₀, nM) | 5-HT₂ₐR Efficacy (% of 5-HT) |
| (S)-11 | 4-Bromo | 1.8 | 100 |
| 22 | 2-Methoxy only (5-desmethoxy) | 36 | 100 |
| 23 | 5-Methoxy only (2-desmethoxy) | >10,000 | 100 |
| 21 | No methoxy groups | >10,000 | N/A |
| 24eu | 2-Ethoxy, 5-Methoxy | 18 | 98 |
| 25eu | 2-Methoxy, 5-Ethoxy | 5.5 | 99 |
| Data derived from studies on 2,5-dimethoxyphenylpiperidine analogues. nih.gov |
Alteration of the Linker Amine Chain and Consequent Research Findings
The N-methyl linker connecting the two main structural motifs is another critical site for modification that can influence binding affinity and functional activity.
N-Alkylation: Adding alkyl groups to the secondary amine can have a profound impact. In related 2,5-dimethoxyphenethylamines, sequential N-methylation was shown to cause a 10-fold reduction in affinity at 5-HT₂ₐ receptors. nih.gov Similarly, N-methyl and N-ethyl derivatives of a phenylpiperidine analog were substantially less potent than the secondary amine parent compound. nih.gov This suggests that the hydrogen on the secondary amine may act as a crucial hydrogen bond donor for receptor interaction, and its replacement with a bulky alkyl group introduces steric hindrance that disrupts optimal binding.
Linker Length: The length of the chain connecting the amine to the phenyl ring can also be modified. While the title compound has a one-carbon (methyl) spacer, studies on other receptor ligand families have shown that elongating or shortening such alkyl tethers can alter receptor affinity and selectivity. For instance, in a series of piperazine (B1678402) derivatives, elongating the alkyl linker improved selectivity for sigma-1 receptors over 5-HT₂B receptors. nih.gov Altering the linker length in the context of the title compound would change the relative positioning of the bulky adamantane and the key dimethoxyphenyl groups within the binding site, likely affecting its activity profile.
Identification of Key Pharmacophoric Features within the this compound Scaffold
The specific arrangement of functional groups within the this compound scaffold dictates its interaction with biological targets. A pharmacophore model for this class of compounds can be deconstructed into three primary components: the bulky adamantyl group, the electronically distinct 2,5-dimethoxyphenyl moiety, and the secondary amine linker. Analysis of structure-activity relationships (SAR) in analogous chemical series provides significant insight into the role of each feature.
The Adamantyl Moiety: A Lipophilic Anchor
In compounds like amantadine (B194251) (1-adamantanamine) and memantine, the adamantyl group is crucial for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, where it is believed to physically block the ion channel. nih.govpublish.csiro.au The incorporation of an adamantane moiety can also improve pharmacokinetic properties by protecting adjacent functional groups from metabolic degradation, thereby enhancing stability and bioavailability. mdpi.comresearchgate.net For the this compound scaffold, the adamantyl group is postulated to be a primary determinant of lipophilicity and a critical anchor for binding to its biological target.
The 2,5-Dimethoxyphenyl Group: The Recognition Element
The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore, particularly for serotonin 5-HT₂A receptors. researchgate.netku.dkacs.orgnih.gov The specific substitution pattern of the two methoxy groups on the phenyl ring is critical for receptor recognition and activation. Structure-activity relationship studies on the 2,5-dimethoxyphenethylamine (2C-X) class of compounds demonstrate the importance of these substitutions.
Research shows that modifications to the methoxy groups, such as replacing them with ethoxy groups, can be tolerated but often result in decreased agonist potency at the 5-HT₂A receptor. nih.gov Furthermore, the substituent at the 4-position of the phenyl ring dramatically modulates activity. Small, lipophilic substituents like halogens (e.g., bromo in 2C-B) or short alkyl chains tend to confer potent 5-HT₂A agonism. nih.govnih.govnih.gov This suggests that the 2,5-dimethoxy substitution provides the foundational electronic and steric properties for receptor interaction, which is then fine-tuned by other substitutions. In the context of this compound, this aromatic group is likely the primary element responsible for specific receptor recognition.
| Analog Series | Modification on Phenyl Ring | Effect on 5-HT₂A Receptor Activity | Reference |
|---|---|---|---|
| 2,5-Dimethoxyphenylpiperidines | Replacement of 2-MeO with 2-EtO | 10-fold decrease in agonist potency | nih.gov |
| 2,5-Dimethoxyphenylpiperidines | Replacement of 5-MeO with 5-EtO | 3-fold decrease in agonist potency | nih.gov |
| 2,5-Dimethoxyphenethylamines | Addition of lipophilic 4-position substituent (e.g., Iodo, Bromo) | Generally confers increased agonist potency | nih.gov |
| 2,5-Dimethoxyamphetamines | Extension of 4-alkoxy group | Generally increases binding affinity | frontiersin.org |
The Secondary Amine Linker: The Orienting Element
The linker, consisting of a secondary amine and a methylene (B1212753) bridge (-CH₂-NH-), plays a crucial role in correctly orienting the adamantyl and phenyl moieties within the receptor's binding site. The nitrogen atom, being a basic center, is likely to be protonated at physiological pH, allowing for a key ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate) in the target protein.
Studies on related N-benzyl phenethylamines (NBOMes) have shown that substitution on the amine nitrogen dramatically impacts binding affinity and functional activity. nih.govresearchgate.netresearchgate.netnih.gov While small N-alkyl groups (methyl, ethyl) often decrease activity compared to the primary amine, the addition of a larger N-benzyl group, particularly one with a 2-methoxy substituent, can increase 5-HT₂A receptor affinity by several fold. nih.govresearchgate.net This highlights the existence of an additional binding pocket that can be exploited by N-substituents. For this compound, the specific linkage provided by the secondary amine is critical for establishing the correct spatial relationship between the adamantyl anchor and the phenyl recognition element, while also providing a key interaction point itself.
| Parent Compound | N-Substitution | Effect on 5-HT₂A Receptor Affinity | Reference |
|---|---|---|---|
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) | N-methylation | ~10-fold reduction in affinity | nih.gov |
| 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine (2C-I) | N-(2-methoxybenzyl) | ~7-fold increase in affinity | researchgate.netresearchgate.net |
| Amantadine | N-alkylation (methyl, ethyl, propyl) | Changes in pharmacological potency | nih.govnih.gov |
Computational and Theoretical Chemistry Studies of N 2,5 Dimethoxyphenyl Methyl Adamantan 2 Amine
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic structure and static properties of a molecule. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the molecule's energy and electron distribution.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the atomic coordinates that correspond to the lowest energy state. For a flexible molecule containing both a rigid adamantane (B196018) cage and a more mobile dimethoxyphenylmethyl group, this analysis would identify the preferred spatial arrangement (conformation) of these components. Researchers would explore multiple potential conformations to identify the global energy minimum and other low-energy, stable conformers.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine, an MEP analysis would highlight the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack, while hydrogen atoms attached to the aromatic ring and amine group would likely show positive potential. Studies on dimethoxybenzene derivatives have used MEP analysis to identify sites for hydrogen bonding and intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests high reactivity. FMO analysis would predict the most likely sites for chemical reactions, with the HOMO density indicating regions of nucleophilicity and the LUMO density indicating regions of electrophilicity.
Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative of the data that would be generated from an FMO analysis and is not based on actual experimental or calculated results for the target compound.
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.80 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.25 | Energy of the lowest unoccupied molecular orbital |
Vibrational Spectroscopy Predictions (e.g., IR, Raman)
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the vibrational modes (stretching, bending, twisting of bonds), a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. For the target molecule, calculations would predict characteristic frequencies for N-H, C-H (aromatic and aliphatic), C-N, and C-O bonds.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike quantum calculations that often focus on static structures, MD provides a view of the molecule's dynamic behavior, such as conformational changes and interactions with its environment.
Conformational Flexibility and Stability in Solvated Environments
MD simulations are particularly useful for studying large, flexible molecules in a solvent, such as water, to mimic biological conditions. An MD simulation of this compound would reveal how the molecule moves, folds, and changes its shape over nanoseconds or microseconds. By analyzing the trajectory, researchers can assess the stability of different conformations, the flexibility of various parts of the molecule (e.g., the bond linking the two main moieties), and how solvent molecules arrange themselves around the compound. This provides a dynamic picture of the molecule's behavior that is inaccessible through static quantum calculations alone.
Ligand-Protein Dynamics and Binding Site Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of ligand-protein complexes over time. ksu.edu.samdpi.com For this compound, MD simulations can provide detailed insights into the stability of its binding pose within a target protein's active site, the flexibility of the ligand and protein, and the specific interactions that govern their association. Such simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic picture than static models. rsc.org
The adamantane moiety, being a bulky and highly lipophilic group, is expected to play a crucial role in anchoring the ligand within hydrophobic pockets of a binding site. nih.govnih.gov Its rigid, cage-like structure can lead to favorable van der Waals interactions and displacement of water molecules, contributing significantly to the binding affinity. nih.gov The nature of these hydrophobic interactions can be explored in detail through MD simulations, which can also assess the stability of these interactions over the simulation time. nih.gov
The 2,5-dimethoxyphenyl group, on the other hand, offers a different set of potential interactions. The methoxy (B1213986) groups can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues in the protein's binding site. The aromatic ring itself can participate in π-π stacking or π-cation interactions with aromatic or charged residues, respectively. The flexibility of the methyl linker connecting the adamantane and dimethoxyphenyl moieties allows the ligand to adopt various conformations to optimize these interactions. MD simulations can help in understanding the preferred orientation of the 2,5-dimethoxyphenyl group and the dynamics of its interactions within the binding pocket. frontiersin.org
By analyzing the trajectories from MD simulations, it is possible to calculate the binding free energy, which provides a quantitative measure of the ligand's affinity for the protein. ksu.edu.sa Furthermore, the simulations can highlight the key amino acid residues that are crucial for the binding of this compound, guiding future efforts in lead optimization and the design of analogues with improved potency and selectivity. nih.gov
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. csic.es This method is instrumental in understanding the binding mechanism of this compound to its putative molecular targets. By scoring the different binding poses, molecular docking can estimate the binding affinity and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Virtual screening, a related computational approach, involves the docking of large libraries of compounds against a protein target to identify potential hits. nih.gov In the context of this compound, virtual screening can be employed in two main ways: to identify other potential molecular targets for this compound, which could lead to the discovery of new therapeutic applications (target fishing), or to identify potential off-targets, which is crucial for assessing the compound's selectivity and potential for adverse effects. researchgate.net
Molecular docking studies can predict the binding mode of this compound within the active site of a given protein target. The adamantane group is likely to favor deep, hydrophobic pockets, while the dimethoxyphenyl moiety can engage in more specific interactions, such as hydrogen bonding with polar residues or π-stacking with aromatic residues. nih.govcsic.es The predicted binding affinity, often expressed as a docking score or an estimated binding free energy (in kcal/mol), provides a measure of the ligand's potency. frontiersin.org These predictions are valuable for prioritizing compounds for experimental testing and for guiding the design of new analogues with enhanced affinity. csic.es
Below is a hypothetical data table illustrating the kind of information that can be obtained from a molecular docking study of this compound against a putative protein target.
Table 1: Predicted Binding Mode and Affinity of this compound with a Putative Target
| Putative Target | Docking Score (kcal/mol) | Predicted Interactions | Interacting Residues |
|---|---|---|---|
| Enzyme X | -9.5 | Hydrophobic, Hydrogen Bond | Leu89, Val104, Phe265, Ser180 |
| Receptor Y | -8.2 | Hydrophobic, π-π Stacking | Trp150, Ile175, Phe201 |
A critical aspect of drug development is the assessment of a compound's selectivity. Virtual screening can be used to predict the potential off-targets of this compound by docking it against a panel of known proteins, such as those associated with adverse drug reactions. nih.gov Identifying potential off-targets early in the drug discovery process allows for their experimental validation and can help in mitigating potential safety issues. This approach aids in building a comprehensive profile of the compound's pharmacological activity. researchgate.net
The following table provides a hypothetical example of virtual screening results for this compound, highlighting potential off-targets that would warrant further investigation.
Table 2: Hypothetical Virtual Screening Results for the Identification of Potential Off-Targets
| Potential Off-Target | Predicted Binding Affinity (kcal/mol) | Potential Implication |
|---|---|---|
| hERG | -7.8 | Cardiotoxicity |
| Cytochrome P450 3A4 | -8.1 | Drug-drug interactions |
| Sigma-1 Receptor | -9.2 | CNS effects |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can be developed to predict their in vitro biological activities, thereby guiding the synthesis of new compounds with improved properties. mdpi.com These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, which is used to build the model, and a test set, which is used to validate its predictive power. mdpi.com Various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), can be used to generate the QSAR equation. The quality of the model is assessed using statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.com A robust and predictive QSAR model can then be used to estimate the biological activity of novel, yet-to-be-synthesized analogues of this compound.
An example of a hypothetical QSAR model is presented in the table below.
Table 3: Hypothetical QSAR Model for a Series of Analogues
| QSAR Equation | N | r² | q² | F-value |
|---|---|---|---|---|
| log(1/IC50) = 0.85LogP - 0.23MW + 1.54*HBA + 2.1 | 30 | 0.88 | 0.75 | 45.6 |
The foundation of a successful QSAR model lies in the selection of appropriate molecular descriptors. ucsb.edu These are numerical values that represent different aspects of a molecule's structure and properties. For analogues of this compound, a wide range of descriptors can be calculated, which can be broadly classified into the following categories:
1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds) and topological indices that describe molecular branching and shape.
3D descriptors: These are calculated from the 3D coordinates of the atoms and include steric descriptors (e.g., molecular volume, surface area) and geometric descriptors. mdpi.com
Physicochemical descriptors: These describe properties like lipophilicity (LogP), polarizability, and electronic properties (e.g., dipole moment, partial charges). researchgate.net
The selection of the most relevant descriptors is a critical step in QSAR model development. Techniques such as genetic algorithms or stepwise regression are often used to identify a subset of descriptors that have the highest correlation with the biological activity while avoiding overfitting. mdpi.com
The table below lists some of the key descriptors that would be relevant for developing a QSAR model for analogues of this compound.
Table 4: Relevant Molecular Descriptors for QSAR Modeling
| Descriptor Type | Descriptor Name | Potential Influence on Activity |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Influences membrane permeability and hydrophobic interactions. frontiersin.org |
| Steric | Molecular Volume | Relates to the size and shape of the molecule and its fit within the binding site. mdpi.com |
| Electronic | Dipole Moment | Affects long-range electrostatic interactions with the target. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Constitutional | Number of Hydrogen Bond Acceptors (HBA) | Important for forming hydrogen bonds with the target protein. |
De Novo Design and Scaffold Hopping Based on this compound Framework
The unique structural framework of this compound, which combines a bulky, lipophilic adamantane cage with a substituted aromatic ring, has made it an intriguing starting point for computational drug design strategies such as de novo design and scaffold hopping. These approaches aim to leverage the known pharmacophoric features of the parent molecule to design novel compounds with potentially improved or different biological activities.
Computational Approaches for Designing Novel Analogues
The design of novel analogues based on the this compound structure is heavily reliant on a variety of computational techniques. These methods allow for the exploration of vast chemical space in a time and cost-effective manner before committing to synthetic efforts.
One of the primary computational strategies involves pharmacophore modeling . This technique identifies the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological interactions. These features typically include hydrogen bond acceptors (from the methoxy groups), aromatic rings, and hydrophobic regions (the adamantane moiety). Once a pharmacophore model is established, it can be used as a query to screen large virtual databases for new molecules that fit the model, thereby identifying potential new scaffolds.
Molecular docking is another powerful tool used in this context. This method computationally places potential analogues into the binding site of a specific biological target, such as a receptor or an enzyme. The docking simulations predict the binding conformation and estimate the binding affinity of the designed compounds. This allows for the prioritization of molecules that are most likely to interact strongly and specifically with the target of interest.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By building a QSAR model for a set of this compound analogues, researchers can predict the activity of newly designed, unsynthesized compounds.
A typical workflow for designing novel analogues might involve the following steps, as illustrated in the table below:
Table 1: Computational Workflow for the Design of Novel Analogues
| Step | Computational Method | Objective |
| 1. | Pharmacophore Modeling | To identify the key structural features required for biological activity and to perform initial virtual screening. |
| 2. | Virtual Library Generation | To create a diverse set of virtual compounds by modifying the adamantane, linker, and phenyl moieties of the parent structure. |
| 3. | Molecular Docking | To predict the binding modes and affinities of the virtual compounds within the target's active site. |
| 4. | QSAR Analysis | To develop a predictive model for the biological activity of the designed analogues based on their structural properties. |
| 5. | ADMET Prediction | To computationally assess the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates. |
Prediction of Synthetic Accessibility for Designed Compounds
A crucial consideration in de novo design and scaffold hopping is the synthetic feasibility of the newly designed molecules. It is of little practical value to design a molecule with high predicted activity if it cannot be synthesized in a laboratory. Therefore, computational tools for predicting synthetic accessibility are an integral part of the design process.
These predictive tools often employ retrosynthetic analysis algorithms . These algorithms attempt to deconstruct the target molecule into simpler, commercially available precursors by applying known chemical reaction rules in reverse. The complexity of the resulting synthetic pathway, including the number of steps and the availability of starting materials, is used to generate a synthetic accessibility score.
Machine learning models are also increasingly used for this purpose. These models are trained on vast databases of known chemical reactions and can learn to recognize molecular features and transformations that are associated with ease or difficulty of synthesis. When presented with a novel designed compound, the model can predict its synthetic accessibility based on this learned knowledge.
The table below outlines some of the key factors that are considered when computationally assessing the synthetic accessibility of a designed compound.
Table 2: Factors Influencing Predicted Synthetic Accessibility
| Factor | Description | Influence on Synthetic Accessibility |
| Molecular Complexity | This includes the number of atoms, rings, stereocenters, and the overall topological complexity. | Higher complexity generally corresponds to lower synthetic accessibility. |
| Fragment Analysis | The molecule is broken down into smaller fragments, and their prevalence in databases of known compounds is assessed. | The presence of common, readily available fragments increases the predicted accessibility. |
| Reaction Precedent | The proposed synthetic steps are compared against databases of known chemical reactions. | Synthetic routes that rely on well-established and high-yielding reactions are considered more accessible. |
| Starting Material Availability | The commercial availability and cost of the required starting materials are considered. | The need for custom-synthesized or expensive starting materials decreases accessibility. |
By integrating these computational predictions of synthetic accessibility into the early stages of the design workflow, researchers can focus their efforts on novel analogues of this compound that not only have promising predicted biological activity but also a high likelihood of being successfully synthesized and experimentally validated.
No Publicly Available Research Found on the Chemical Biology Applications of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located regarding the use of this compound as a chemical biology tool. Therefore, it is not possible to provide a detailed article on its application in photoaffinity labeling, as a fluorescent probe, for in vitro/cellular target validation, or in high-throughput screening campaigns as per the requested outline.
Extensive searches were conducted to find information on the development and application of this compound as a research probe. This included looking for its use in:
Photoaffinity labeling strategies: This technique involves using a photoreactive group on a ligand to covalently bind to its target protein upon UV irradiation, enabling target identification. While photoaffinity labeling is a widely used method, and compounds containing adamantane or dimethoxyphenyl moieties have been individually explored in various contexts, no studies were found that specifically describe the synthesis or use of this compound for this purpose.
Fluorescent probes for live-cell imaging: Fluorescent probes are essential tools for visualizing and tracking biological processes in real-time. The adamantane scaffold is sometimes incorporated into fluorescent dyes to modulate their properties. However, there is no available research detailing the synthesis or application of a fluorescent probe derived from this compound for live-cell imaging studies.
Furthermore, the search for the application of this compound in target validation and high-throughput screening also yielded no specific results:
Use in Target Validation (In Vitro/Cellular): Chemical probes are often used to validate the role of a specific protein in a biological pathway or cellular process. No publications were identified that describe the use of this compound to elucidate specific molecular pathways or to modulate cellular phenotypes for research purposes.
Application in High-Throughput Screening (HTS) Campaigns: HTS is a method for rapid screening of large compound libraries to identify new biologically active molecules. There is no indication in the available literature that this compound has been utilized as a tool compound or a screening hit in any HTS campaigns.
Chemical Biology and Mechanistic Tool Applications of N 2,5 Dimethoxyphenyl Methyl Adamantan 2 Amine
Application in High-Throughput Screening (HTS) Campaigns
Screening for Novel Ligands or Modulators
There is currently a lack of specific published research detailing the use of N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine in large-scale screening campaigns for the discovery of novel ligands or modulators for specific biological targets. The unique combination of the bulky, lipophilic adamantane (B196018) group and the electronically active 2,5-dimethoxybenzyl group could theoretically make it a candidate for such studies, potentially as a scaffold for library synthesis or as a competitor ligand in binding assays. However, without experimental data, its utility in this context remains speculative.
Lead Compound Identification in Chemical Biology Studies
Similarly, there are no specific reports available that identify this compound as a lead compound in chemical biology investigations. The process of lead compound identification involves demonstrating a compound's ability to modulate a biological target of interest and serving as a starting point for further chemical optimization. frontiersin.org While derivatives of both adamantane and N-benzylphenethylamines have been subjects of structure-activity relationship (SAR) studies for various targets, mdpi.comnih.gov specific studies initiating from this compound have not been found in the available literature.
Advancements in Analytical Methodologies for this compound in Research Samples
The analytical characterization of this compound, while not extensively detailed for this specific molecule, can be inferred from methodologies applied to structurally related compounds, particularly N-benzylphenethylamine derivatives and other adamantane-containing molecules. These methods are crucial for determining purity, quantifying concentration in research samples, and confirming chemical structure.
Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantification
Chromatographic methods are essential for the separation and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of compounds similar to this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For molecules containing the N-(2,5-dimethoxyphenyl)methyl group, reversed-phase HPLC is commonly employed.
Method Parameters for Related Compounds:
Column: C18 columns are frequently used.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol is typical. nih.govunb.br
Detection: UV detection is often utilized, with detection wavelengths typically set around 210 nm to 280 nm to capture the absorbance of the aromatic ring. nih.gov
A summary of typical HPLC conditions for related phenethylamine (B48288) derivatives is presented in Table 1.
Table 1: Representative HPLC Conditions for Analysis of Structurally Similar Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile/Water with formic acid | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For amine-containing compounds, derivatization is sometimes necessary to improve chromatographic behavior and prevent peak tailing. However, methods for the analysis of underivatized phenethylamine derivatives have also been developed. unb.brumich.edu
Sample Preparation: For complex matrices, a liquid-liquid extraction or solid-phase extraction may be employed to isolate the analyte. umich.edu
Derivatization: Acetylation or trifluoroacetylation can be used to improve the volatility and thermal stability of the amine. nih.gov
GC Parameters: A capillary column, such as an HP-5MS, is commonly used with helium as the carrier gas. The oven temperature is typically programmed to ramp up to allow for the separation of compounds with different boiling points. nih.gov
MS Parameters: Electron ionization (EI) is a common ionization method, with the mass spectrometer scanning a mass range appropriate for the expected fragments of the molecule. umich.edu
Key GC-MS parameters for related compounds are outlined in Table 2.
Table 2: Typical GC-MS Parameters for the Analysis of Related Phenethylamine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS or equivalent | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Split or splitless | cfsre.org |
| Ionization | Electron Ionization (EI) at 70 eV | umich.edu |
| MS Scan Range | 40-550 amu | cfsre.org |
Spectroscopic Methods (NMR, Mass Spectrometry) for Structural Confirmation and Derivatization Studies
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR would be crucial for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2,5-dimethoxyphenyl group, the methoxy (B1213986) protons, the methylene (B1212753) bridge protons, and the protons of the adamantane cage. nih.govresearchgate.net The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, methoxy carbons, methylene carbon, and the carbons of the adamantane skeleton. nih.gov
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Adamantane CH, CH₂ | 1.5 - 2.5 |
| N-CH (adamantane) | 2.5 - 3.5 |
| N-CH₂-Ar | 3.5 - 4.5 |
| OCH₃ | 3.7 - 3.9 |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which can aid in its identification.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov
Fragmentation Pattern: In EI-MS, the molecule would be expected to fragment at the benzylic position and through cleavage of the adamantane ring. The fragmentation pattern of related N-benzylphenethylamines often includes a prominent ion corresponding to the substituted benzyl (B1604629) cation. umich.edunih.gov The adamantane moiety would also produce characteristic fragment ions.
Table 4: Expected Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]+• | Molecular ion |
| [M - C₁₀H₁₅]+ | Loss of the adamantyl group |
| [C₉H₁₁O₂]+ (m/z 151) | 2,5-dimethoxybenzyl cation |
These analytical techniques, when used in combination, provide a robust framework for the purification, quantification, and structural confirmation of this compound in research settings.
Comparative Analysis and Structure Based Design Insights from N 2,5 Dimethoxyphenyl Methyl Adamantan 2 Amine Research
Comparison with Known Adamantane-Based Research Compounds
The adamantane (B196018) cage is a versatile scaffold in medicinal chemistry, valued for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov A comparative analysis of N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine with other adamantane-based research compounds reveals key structural and functional relationships.
Structural Similarities and Differences
This compound shares the core tricyclic cage structure of adamantane with well-known derivatives like amantadine (B194251) and memantine. However, the point of attachment and the nature of the substituent drastically differentiate it. In amantadine and memantine, the amino group is directly attached to one of the bridgehead carbons (position 1) of the adamantane cage. In contrast, the subject compound features a secondary amine linkage at a non-bridgehead position (position 2), connected to a 2,5-dimethoxybenzyl group.
This seemingly subtle shift in attachment from the tertiary carbon at position 1 to the secondary carbon at position 2 can significantly alter the molecule's spatial arrangement and rigidity. nih.gov The 1-adamantyl group is spherically bulky, while the 2-adamantyl group presents a more planar, albeit still sterically demanding, profile. Furthermore, the N-benzyl substituent introduces a significant degree of conformational flexibility not present in simple aminoadamantanes.
| Compound | Adamantane Attachment Point | Substituent on Amino Group | Key Structural Feature |
|---|---|---|---|
| This compound | Position 2 | 2,5-Dimethoxybenzyl | Secondary amine with a flexible, substituted benzyl (B1604629) group at a non-bridgehead position. |
| Amantadine | Position 1 | Hydrogen | Primary amine at a bridgehead position. |
| Memantine | Position 1 | Hydrogen (with two methyl groups on the adamantane cage) | Primary amine at a bridgehead position of a dimethylated adamantane. |
| Rimantadine | Position 1 | Hydrogen (with a methyl group on the aminoethyl side chain) | Primary amine with an alpha-methyl group adjacent to the adamantane cage. |
Contrasting Molecular Interaction Profiles
The differences in structure translate to distinct molecular interaction profiles. The primary amino group of amantadine and memantine is crucial for their interaction with the M2 proton channel of the influenza virus and the NMDA receptor ion channel, respectively. nih.gov These interactions are largely driven by the positive charge of the ammonium group at physiological pH and its specific placement at the entrance of the channel.
In this compound, the bulky and lipophilic 2,5-dimethoxybenzyl group would likely preclude binding to the same sites in the same manner. Instead, its interaction profile is expected to be dominated by hydrophobic and van der Waals interactions involving both the adamantane cage and the substituted phenyl ring. The nitrogen atom, being a secondary amine, is less basic than the primary amines of amantadine and memantine and may act as a hydrogen bond acceptor or donor in different contexts. The oxygen atoms of the methoxy (B1213986) groups can also serve as hydrogen bond acceptors, further diversifying its potential interactions with biological targets.
Comparative Analysis with Other Substituted Phenethylamine (B48288) Structures in Research
The 2,5-dimethoxyphenyl moiety is a common feature in a class of psychoactive compounds known as the 2C-x series of phenethylamines. Comparing this compound to these compounds provides insight into the influence of the adamantane group.
Influence of the Adamantane Moiety on Molecular Interactions
Substituted phenethylamines, such as the 2C series, are known to interact with serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.gov Their binding is thought to involve interactions between the aromatic ring and specific residues in the receptor binding pocket. The introduction of an N-benzyl group, as seen in the NBOMe series, can dramatically increase affinity and efficacy at these receptors. nih.gov
Replacing the N-benzyl group with an N-adamantylmethyl group in this compound would significantly alter the molecule's steric and electronic properties. The adamantane moiety is substantially bulkier and more lipophilic than a phenyl ring. This could lead to several outcomes:
Enhanced Hydrophobic Interactions: The adamantane cage could form strong hydrophobic interactions with non-polar regions of a binding pocket, potentially increasing binding affinity.
Steric Hindrance: The bulk of the adamantane group might prevent the molecule from adopting the optimal conformation for binding to certain receptors, thereby reducing affinity or altering the mode of action.
Modified Pharmacokinetics: The lipophilicity imparted by the adamantane group would be expected to influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
| Compound | N-Substituent | Key Feature of N-Substituent | Expected Influence on Molecular Interactions |
|---|---|---|---|
| This compound | Adamant-2-yl | Bulky, rigid, highly lipophilic cage structure. | Strong hydrophobic interactions, potential for steric hindrance. |
| 2C-H (2,5-Dimethoxyphenethylamine) | Hydrogen | Smallest possible substituent. | Baseline phenethylamine interactions. |
| N-Benzyl-2,5-dimethoxyphenethylamine (NBOMe analog) | Benzyl | Aromatic ring with potential for pi-stacking and hydrophobic interactions. | Increased affinity at certain receptors through additional aromatic interactions. |
Role of the 2,5-Dimethoxyphenyl Moiety in Binding Specificity
The 2,5-dimethoxy substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of many phenethylamines. nih.gov These methoxy groups are known to be important for high affinity and agonist activity at serotonin 5-HT2 receptors. The oxygen atoms can act as hydrogen bond acceptors, and their electron-donating nature influences the electronic properties of the aromatic ring, which can be crucial for receptor recognition.
In this compound, this moiety is expected to retain its role in guiding the molecule to specific binding sites, particularly those that can accommodate its electronic and steric features. The combination of the specific substitution pattern on the phenyl ring and the unique properties of the adamantane cage could lead to a novel pharmacological profile, potentially with altered selectivity for different receptor subtypes compared to traditional phenethylamines or adamantanamines.
Rational Design Strategies Derived from this compound Studies
While specific studies on this compound are not widely available in the public domain, its structure suggests several rational design strategies for novel research compounds. The molecule can be viewed as a hybrid of two well-established pharmacophores: an adamantanamine and a substituted phenethylamine.
This modular design allows for systematic modifications to probe structure-activity relationships:
Varying the Adamantane Attachment Point: The biological activity could be modulated by moving the attachment point of the N-(2,5-dimethoxybenzyl)amino group to the 1-position of the adamantane cage, which would alter the molecule's rigidity and steric profile.
Modifying the Phenyl Ring Substitution: The methoxy groups on the phenyl ring could be replaced with other substituents (e.g., halogens, alkyl groups) to explore the impact on receptor affinity and selectivity, drawing on the extensive research into the 2C-x and DOx series of compounds.
Altering the Linker: The length and flexibility of the linker between the adamantane and the amine, or between the amine and the phenyl ring, could be modified to optimize the spatial relationship between these two key moieties for improved binding to a target receptor.
Introducing Heteroatoms: Replacing carbon atoms within the adamantane cage with heteroatoms (e.g., nitrogen, oxygen) could alter the compound's polarity, solubility, and potential for hydrogen bonding, leading to aza- or oxa-adamantane derivatives with different pharmacological properties. nih.gov
By systematically exploring these structural modifications, it may be possible to design novel ligands with high affinity and selectivity for a variety of biological targets, leveraging the unique combination of properties offered by the adamantane and substituted phenethylamine scaffolds.
Ligand-Based Drug Design (LBDD) Principles
Ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to a biological target of interest. By analyzing the common structural features of these active compounds, a pharmacophore model can be developed to guide the design of new, potentially more potent molecules.
The design of this compound can be rationalized through several LBDD principles. The adamantane moiety itself is a well-established bioisostere for phenyl groups, offering increased lipophilicity and a defined three-dimensional shape that can favorably occupy hydrophobic pockets within a receptor binding site. pensoft.net
A hypothetical pharmacophore model for compounds related to this compound would likely consist of:
A hydrophobic region, represented by the adamantane cage.
A hydrogen bond acceptor or donor, provided by the secondary amine.
An aromatic feature with specific electronic properties, dictated by the 2,5-dimethoxy substitution pattern on the phenyl ring.
The choice of an adamantan-2-amine isomer over the more common 1-adamantanamine may also be a deliberate design choice to orient the substituents in a specific spatial arrangement, further refining the molecule's fit within a target's binding site. nih.gov
Table 1: Physicochemical Properties of this compound and Related Fragments
| Compound/Fragment | Molecular Weight ( g/mol ) | LogP (Predicted) | Topological Polar Surface Area (Ų) |
| Adamantane | 136.24 | 2.88 | 0.0 |
| 2,5-Dimethoxybenzylamine | 167.21 | 1.15 | 44.1 |
| This compound | 315.45 | 4.87 | 33.9 |
Note: The data in this table is generated based on computational predictions and may not reflect experimentally determined values.
Structure-Based Drug Design (SBDD) Insights from Computational Studies
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. While a specific crystal structure of this compound bound to a target is not publicly available, computational studies on analogous adamantane derivatives provide valuable insights into its potential binding modes.
Molecular docking and molecular dynamics simulations are powerful tools in SBDD to predict and analyze the interactions between a ligand and its receptor. nih.govcolab.ws For a compound like this compound, these studies could elucidate the key interactions driving its biological activity.
Hypothetical Docking Scenario:
Considering the structural motifs present, potential targets for this compound could include G-protein coupled receptors (GPCRs), ion channels, or enzymes within the central nervous system. nih.goveurekaselect.com A hypothetical docking study into a receptor with a defined binding pocket would likely reveal the following:
Hydrophobic Interactions: The adamantane moiety would be expected to occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues. This is a common binding feature for adamantane-containing drugs. nih.gov
Hydrogen Bonding: The secondary amine could act as a hydrogen bond donor or acceptor, forming a crucial interaction with a polar residue in the binding site, which often serves as an anchor point for the ligand.
Aromatic Interactions: The 2,5-dimethoxyphenyl ring could engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The methoxy groups could also form hydrogen bonds with appropriate residues.
Molecular dynamics simulations could further refine this static picture by exploring the conformational flexibility of the ligand and the receptor, providing insights into the stability of the binding pose over time. researchgate.net
Table 2: Potential Molecular Interactions of this compound in a Hypothetical Receptor Binding Site
| Molecular Moiety | Potential Interacting Residues | Type of Interaction |
| Adamantane Cage | Leucine, Isoleucine, Valine, Alanine | Hydrophobic, van der Waals |
| Secondary Amine | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding, Ionic |
| 2,5-Dimethoxyphenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Cation-π |
| Methoxy Groups | Asparagine, Glutamine, Serine | Hydrogen Bonding |
The combination of LBDD and SBDD principles in the design and analysis of this compound highlights a rational approach to developing novel therapeutic agents. While experimental data on this specific compound is limited in the public domain, the foundational principles of medicinal chemistry and computational modeling provide a solid framework for understanding its potential pharmacological profile and guiding future research.
Future Directions and Emerging Research Avenues for N 2,5 Dimethoxyphenyl Methyl Adamantan 2 Amine
Exploration of Novel Synthetic Pathways and Advanced Methodologies
Future research into N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine will likely benefit from the development of more efficient, scalable, and environmentally benign synthetic routes. Current approaches to analogous structures often rely on multi-step processes, such as the condensation reaction between an amine and an aldehyde followed by reduction. For instance, the synthesis of various adamantane (B196018) amine derivatives has been achieved through condensation reactions with substituted aromatic aldehydes. mdpi.com Similarly, N-benzyl phenethylamines are often synthesized via reductive amination of a phenethylamine (B48288) with a substituted benzaldehyde (B42025). nih.gov
Future synthetic explorations could focus on:
Catalytic Efficiency: Investigating novel catalysts for the reductive amination step between adamantan-2-amine and 2,5-dimethoxybenzaldehyde (B135726) to improve yields and reduce reaction times.
Green Chemistry Approaches: The use of solvent-free reactions or reactions in aqueous media could significantly reduce the environmental impact of the synthesis.
Flow Chemistry: Implementing continuous flow synthesis methodologies could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processing.
One-Pot Syntheses: Designing multi-component reactions where the key fragments are assembled in a single synthetic operation would represent a significant advance in efficiency.
| Synthetic Strategy | Key Reagents | Potential Advantages | Relevant Precedent |
| Catalytic Reductive Amination | Adamantan-2-amine, 2,5-dimethoxybenzaldehyde, Novel metal or organocatalyst | Higher yields, milder reaction conditions, improved selectivity. | Synthesis of adamantane imines and N-benzyl phenethylamines. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Same as above | Drastically reduced reaction times, potential for improved yields. | Widely used for heterocyclic and amine synthesis. |
| Flow Chemistry | Same as above, pumped through a reactor | Enhanced safety, precise control over reaction parameters, easy scalability. | Increasing application in fine chemical and pharmaceutical synthesis. |
Deeper Mechanistic Elucidations at the Molecular and Subcellular Levels (In Vitro)
The 2,5-dimethoxyphenyl group is a well-established pharmacophore found in compounds that act as potent agonists for serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype. nih.govnih.gov This receptor is a primary target for classic psychedelic compounds and is implicated in a wide range of neurological processes. wikipedia.orgpeakproteins.com Therefore, a critical future direction is the detailed in vitro characterization of this compound's interaction with these receptors.
Key research objectives should include:
Receptor Binding Profile: Quantifying the binding affinity (Kᵢ) of the compound for a panel of serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ᵦ, 5-HT₂꜀) using radioligand binding assays to determine its potency and selectivity. nih.gov
Functional Activity: Assessing the compound's efficacy (EC₅₀) and maximum effect (Eₘₐₓ) in functional assays, such as those measuring G-protein activation, inositol (B14025) phosphate (B84403) turnover, or calcium mobilization. nih.gov
Biased Agonism: Investigating whether the compound exhibits functional selectivity (biased agonism) by preferentially activating certain downstream signaling pathways (e.g., Gq/11 vs. β-arrestin pathways) over others. Quantitative phosphoproteomics has been used to show how different 5-HT₂ₐ agonists can induce biased phosphorylation of the receptor, leading to distinct cellular responses. nih.gov Such studies could reveal a more nuanced pharmacological profile for this compound.
| In Vitro Assay | Parameter Measured | Research Question Addressed |
| Radioligand Competition Binding | Binding Affinity (Kᵢ) | How strongly does the compound bind to 5-HT₂ receptors? What is its selectivity? |
| Calcium Flux Assay | Functional Potency (EC₅₀) | How effectively does the compound activate Gq-coupled receptors like 5-HT₂ₐ? |
| β-Arrestin Recruitment Assay | Functional Potency (EC₅₀) | Does the compound engage the β-arrestin pathway upon receptor binding? |
| Quantitative Phosphoproteomics | Site-specific protein phosphorylation | Does the compound induce a unique pattern of downstream signaling compared to other agonists? nih.gov |
Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in In Vitro Studies
To gain a systems-level understanding of the cellular impact of this compound, future research should integrate multi-omics technologies.
Proteomics: Quantitative proteomic analysis can be used to map the global changes in protein expression in neuronal cell lines or primary neurons following treatment with the compound. frontiersin.org For example, treating cells expressing the 5-HT₂ₐ receptor and comparing the proteome to control cells could reveal novel downstream targets or affected pathways, such as those involved in synaptic plasticity, neuroinflammation, or cellular metabolism. nih.govfrontiersin.org
Metabolomics: Untargeted metabolomics, which provides a snapshot of the small-molecule metabolites within a cell, can uncover the compound's "metabolic footprint." mdpi.com This approach has been successfully applied to study the in vitro biotransformation and cellular effects of other psychoactive substances. nih.gov Applying this to cells treated with this compound could identify alterations in key metabolic pathways, such as energy metabolism or neurotransmitter synthesis. mdpi.com Furthermore, in vitro metabolism studies using human liver microsomes could identify the major metabolites of the parent compound, which is crucial for understanding its complete pharmacological profile. nih.govfrontiersin.org
Development of Advanced Computational Models and Machine Learning for this compound Research
Computational chemistry and machine learning offer powerful predictive tools to accelerate research and guide the design of new molecules. The availability of high-resolution cryo-EM structures of the 5-HT₂ₐ receptor provides an excellent foundation for these in silico approaches. peakproteins.com
Future computational studies could involve:
Molecular Docking: Predicting the precise binding mode of this compound within the 5-HT₂ₐ receptor's binding pocket. mdpi.commdpi.com This can help rationalize its affinity and selectivity and identify key intermolecular interactions. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations: Simulating the behavior of the ligand-receptor complex over time can provide insights into the stability of the binding pose and the conformational changes the compound induces in the receptor to initiate signaling. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.
Investigation of Unexplored Biological Systems or Pathways (In Vitro/Cellular Models)
While the serotonergic system is the most probable target, the adamantane moiety is present in a variety of drugs with diverse biological activities, including antiviral, antibacterial, anticancer, and antidiabetic properties. mdpi.comresearchgate.net This structural feature suggests that this compound may possess activities beyond its effects on serotonin receptors.
Future research should therefore include broad biological screening in various in vitro models:
Antiproliferative Activity: Screening against a panel of human cancer cell lines to determine if the compound has any cytotoxic or cytostatic effects. researchgate.net
Antimicrobial Activity: Assessing its ability to inhibit the growth of pathogenic bacteria and fungi. mdpi.com
Antiviral Activity: Testing in cell-based viral replication assays, particularly for viruses where other adamantane derivatives have shown efficacy. researchgate.net
Anti-inflammatory Effects: Investigating its potential to modulate inflammatory responses in immune cells (e.g., microglia, macrophages) or other cell types, as some 5-HT₂ₐ agonists have demonstrated potent anti-inflammatory properties in preclinical models. wikipedia.org
Potential for this compound as a Scaffold for Material Science Research
The adamantane cage is a highly valued building block in polymer chemistry and material science. wikipedia.org Its rigid, bulky, and thermally stable nature can impart desirable properties to materials. usm.edu The incorporation of adamantane into polymer backbones has been shown to significantly increase glass transition temperature (T₉), thermal stability, and mechanical strength. researchgate.netrsc.org
The primary amine on the adamantane moiety of this compound provides a reactive handle for polymerization. This opens up the possibility of using the compound as a novel monomer or functional scaffold in advanced materials.
Potential avenues for exploration include:
High-Performance Polymers: Using the compound as a diamine monomer (following the synthesis of a di-functionalized version) to create semi-alicyclic polyimides or polyamides. rsc.org The rigidity of the adamantane core combined with the aromatic 2,5-dimethoxyphenyl group could lead to polymers with exceptionally high thermal stability and specific optical properties. rsc.org
Functional Pendant Groups: Grafting the molecule onto existing polymer backbones. In this approach, the bulky, functional side-group could alter the physical properties of the host polymer, such as solubility and T₉. usm.edu
Stimuli-Responsive Materials: The adamantane group is known to form strong host-guest complexes with cyclodextrins. nih.gov Polymers containing pendant adamantane groups can exhibit thermoresponsive behavior that can be precisely tuned by the addition of cyclodextrin (B1172386) hosts, creating "smart" materials for potential applications in drug delivery or sensing. nih.gov
| Potential Polymer Type | Role of the Compound | Anticipated Material Property | Potential Application |
| Polyimide / Polyamide | Diamine Monomer | High glass transition temperature (T₉), excellent thermal stability, optical transparency. rsc.org | Aerospace components, optoelectronic films. |
| Functionalized Polyacrylate | Pendant Group | Increased T₉, modified solubility, enhanced mechanical properties. usm.eduresearchgate.net | Specialty coatings, high-strength composites. |
| Supramolecular Polymer | Host-Guest Component | Tunable thermo- or chemo-responsive behavior. nih.gov | Smart hydrogels, targeted drug delivery systems. pensoft.net |
Self-Assembly Properties for Nanomaterials
The molecular architecture of this compound presents a compelling case for its investigation in the field of nanotechnology, specifically concerning its potential for self-assembly into ordered nanomaterials. Self-assembly is a process where components spontaneously organize into stable, well-defined structures driven by non-covalent interactions. nih.gov The unique combination of a rigid, bulky adamantane cage and a functionalized aromatic ring within a single molecule suggests a capacity for forming complex supramolecular systems. pensoft.net
The adamantane moiety is a well-established building block in supramolecular chemistry and materials science. researchgate.netresearchgate.net Its high degree of symmetry, rigidity, and lipophilicity make it an ideal scaffold for constructing larger, ordered assemblies. nih.gov Adamantane and its derivatives can act as fundamental building blocks for the self-assembly of molecular crystals and other nanostructures. pensoft.netwikipedia.org This is often achieved through predictable packing arrangements or through specific host-guest interactions, most notably with cyclodextrins, where the adamantane group fits snugly into the cyclodextrin cavity, forming stable complexes that can be used to build larger systems. pensoft.netnih.govnih.gov
The 2,5-dimethoxyphenyl group, along with the secondary amine linker, introduces additional intermolecular forces that can guide the self-assembly process. The aromatic ring can participate in π-π stacking interactions, while the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine can act as hydrogen bond acceptors or donors. These interactions, combined with the hydrophobic and van der Waals forces originating from the adamantane core, could lead to the formation of sophisticated, multi-dimensional nanostructures.
Research Findings and Potential
While direct experimental studies on the self-assembly of this compound are not yet prevalent in published literature, the properties of its constituent parts suggest several promising research directions. The investigation into functionalized adamantane molecules has shown that they are very stable and can be considered viable building blocks for nanostructure self-assembly. aps.orgarxiv.org
| Molecular Moiety | Key Structural Features | Potential Role in Self-Assembly | Governing Interactions |
|---|---|---|---|
| Adamantane | Rigid, symmetric, cage-like hydrocarbon | Provides a stable, predictable scaffold; promotes ordered packing. researchgate.netwikipedia.org | Hydrophobic interactions, Van der Waals forces |
| 2,5-Dimethoxyphenyl | Planar aromatic ring with electron-donating methoxy groups | Facilitates directional arrangement through stacking. | π-π stacking |
| Secondary Amine and Methoxy Groups | Presence of N-H bond and oxygen lone pairs | Introduces specificity and directionality to the assembly. | Hydrogen bonding |
Future Research Directions
Future research could focus on systematically exploring the self-assembly behavior of this compound under various conditions. Such studies would be crucial in determining its viability for creating novel nanomaterials with tailored properties.
| Research Avenue | Objective | Potential Nanostructures | Possible Applications |
|---|---|---|---|
| Solution-Phase Assembly | To investigate the formation of nanostructures in different solvents. | Micelles, vesicles, nanofibers, or hydrogels. nih.gov | Drug delivery systems, responsive materials. |
| Surface Deposition Studies | To study the formation of ordered monolayers or thin films on substrates. | Self-Assembled Monolayers (SAMs), crystalline thin films. | Molecular electronics, sensor coatings. |
| Co-Assembly with Other Molecules | To explore the creation of multi-component materials with enhanced functionality. | Host-guest complexes (e.g., with cyclodextrins), co-crystals. nih.govnih.gov | Smart materials, targeted therapeutic systems. |
| Computational Modeling | To predict and understand the thermodynamics and kinetics of the self-assembly process. | Simulated aggregates and crystal packing arrangements. aps.orgarxiv.org | Guidance for experimental design and material optimization. |
Q & A
Basic Synthesis Optimization
Q: What are the most reliable synthetic routes for producing N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine with high purity? A:
- Reductive Amination : React 2,5-dimethoxybenzaldehyde with adamantan-2-amine under mild conditions using sodium triacetoxyborohydride (STAB) as a reducing agent. This method minimizes side reactions and preserves the adamantane framework .
- Nucleophilic Substitution : Use adamantan-2-yl chloride and 2,5-dimethoxybenzylamine in the presence of triethylamine to neutralize HCl by-products. Optimize solvent polarity (e.g., dichloromethane) to enhance reaction efficiency .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using a gradient elution (hexane:ethyl acetate) to isolate the product from unreacted starting materials or dimethoxy-benzyl by-products .
Advanced Structural Characterization
Q: How can researchers resolve discrepancies in NMR data when confirming the structure of This compound ? A:
- Multi-Nuclear NMR : Assign peaks using -, -, and 2D NMR (e.g., HSQC, HMBC) to distinguish adamantane protons (δ 1.6–2.1 ppm) from aromatic dimethoxy signals (δ 3.7–6.9 ppm). Compare with PubChem data for analogous adamantane amines .
- X-ray Crystallography : Grow single crystals in a mixed solvent system (e.g., ethanol/water) to determine bond angles and confirm the spatial orientation of the dimethoxybenzyl group relative to the adamantane cage .
- Contradiction Mitigation : Cross-validate spectral data with computational models (DFT calculations) to address shifts caused by solvent effects or conformational flexibility .
Mechanistic Studies in Biological Systems
Q: What methodologies are recommended to investigate the pharmacological interactions of this compound with serotonin receptors? A:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding affinities with 5-HT receptors. Focus on the dimethoxybenzyl moiety’s π-π stacking and hydrogen bonding with residues like Ser159 or Asp155 .
- In Vitro Assays : Perform competitive binding assays using -ketanserin in HEK293 cells expressing 5-HT. Compare IC values with NBOMe analogs (e.g., 25I-NBOMe) to assess selectivity .
- Functional Studies : Measure intracellular calcium flux (Fluo-4 dye) to evaluate receptor activation. Account for adamantane’s lipophilicity, which may enhance membrane permeability .
Data Contradiction Analysis
Q: How should researchers address inconsistencies in reported yields from reductive amination vs. nucleophilic substitution routes? A:
- Variable Factors :
- Reducing Agents : STAB (pH 6–7) avoids over-reduction but may require longer reaction times. Sodium cyanoborohydride (NaBHCN) works faster but risks imine formation if pH > 8 .
- Steric Hindrance : Adamantane’s rigid structure slows nucleophilic substitution; elevated temperatures (50–60°C) may improve kinetics but risk decomposition .
- Resolution Strategy : Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst). Validate purity via LC-MS to distinguish yield discrepancies caused by by-products vs. unreacted precursors .
Advanced Computational Modeling
Q: What computational approaches can predict the metabolic stability of this compound? A:
- QSAR Models : Train models on adamantane derivatives using descriptors like logP, topological surface area (TPSA), and cytochrome P450 binding scores. Validate with in vitro microsomal assays (human liver microsomes) .
- MD Simulations : Simulate hepatic metabolism (e.g., CYP3A4 interactions) using GROMACS. Track adamantane’s resistance to oxidative degradation compared to flexible alkyl chains .
- Metabolite Identification : Use Mass Frontier or MetaboLynx to predict phase I/II metabolites. Focus on O-demethylation of the dimethoxy group as a primary degradation pathway .
Comparative Analysis with Structural Analogs
Q: How does substituting the adamantane core with other polycyclic systems (e.g., bicyclo[2.2.2]octane) affect bioactivity? A:
- Synthetic Modifications : Replace adamantan-2-amine with bicyclo[2.2.2]octan-2-amine in reductive amination. Compare yields and purity .
- Bioactivity Profiling : Test analogs in receptor binding assays (e.g., σ-1, NMDA) to assess if reduced rigidity diminishes target engagement. Use SPR (surface plasmon resonance) for kinetic analysis .
- Thermodynamic Studies : Calculate ΔG of binding via ITC (isothermal titration calorimetry) to quantify stability differences between adamantane and bicyclo derivatives .
Handling Stability and Storage
Q: What protocols ensure long-term stability of This compound in laboratory settings? A:
- Storage Conditions : Store at −20°C under argon in amber vials to prevent photodegradation of the dimethoxy group. Use molecular sieves (3Å) to absorb moisture .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Identify degradation products (e.g., quinone formation via oxidation) .
- Formulation : Prepare lyophilized powders with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility while maintaining stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
